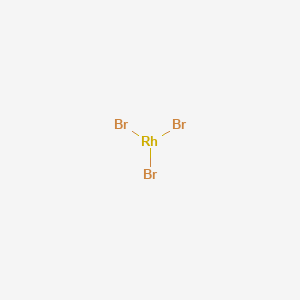

Rhodium tribromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rhodium tribromide is a compound with the formula RhBr3. It is a crystalline solid with a red-brown or dark brown color . The molecular weight of Rhodium tribromide is 342.62 . The oxidation number of rhodium in rhodium tribromide is 3 .

Molecular Structure Analysis

The molecular structure of Rhodium tribromide has been studied using techniques such as solid-state NMR spectroscopy and relativistic density functional theory (DFT) calculations .

Chemical Reactions Analysis

Rhodium complexes, which could include Rhodium tribromide, have been used as catalysts in various chemical reactions . For example, rhodium catalysts have been used for NO conversion and CO2 reduction reactions .

Physical And Chemical Properties Analysis

Rhodium tribromide is a crystalline solid with a melting point of 805°C (decomposes) . It is soluble in water but insoluble in acid solutions and organic solvents .

Relevant Papers

There are several relevant papers on Rhodium and its compounds. For instance, one paper discusses the molecular structure of aqueous triiodide , another paper discusses the dissolution behavior of precious metals and selective palladium leaching from spent automotive catalysts by trihalide ionic liquids , and another paper discusses a low Rhodium content smart catalyst for hydrogenation .

Applications De Recherche Scientifique

High-Photovoltage Solar Cells

Rhodium tribromide is used in the development of high-photovoltage solar cells . Researchers have developed a highly efficient composition screening protocol based on high throughput inkjet printing of discontinuous perovskite films with representative and comparable properties to accelerate the discovery of novel tribromide perovskites for high-photovoltage solar cells .

Catalysis

Rhodium finds applications in catalysis . For example, it is used in the carbonylation of methanol, reduction of nitrogen oxides to nitrogen and oxygen, addition of hydrosilanes to molecular double bonds, and reduction of benzene to cyclohexane .

Ornaments

Rhodium is used in ornaments . For instance, it is used in the decoration of gold jewelry and coating of silver .

Electrical Contacts

Rhodium is used in electrical contacts . It is a hard, silvery, and shiny solid metal with remarkable corrosion resistance and high reflectance .

Optical Instruments

Rhodium is used in optical instruments . Its high reflectance makes it suitable for use in mirrors and other optical components .

Therapeutic Rhodium Complexes

Studies of drug combination regimens of rhodium complexes, development of molecularly screened rhodium complexes and rhodium complex-based DMLs, and nano-sizing of rhodium complexes have been proposed as the future strategies for the development of effective therapeutic rhodium complexes .

Mécanisme D'action

Target of Action

Rhodium complexes, such as Rhodium tribromide, have been found to interact with various biological targets, which are crucial in their therapeutic activities . These targets include DNA , RNA , protein kinases , UPS , KDM5A , and other relevant biomolecules . The interaction with these targets leads to various biological activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities .

Mode of Action

The mode of action of Rhodium tribromide involves its interaction with its targets, leading to changes in their function. For instance, Rhodium complexes have been found to interact with DNA and RNA , leading to inhibition of DNA replication and consequently, cell death . Some Rhodium complexes have also been found to interact with the S protein of viruses , leading to viral genome photoinactivation . In addition, inhibition of hemozoin formation has been suggested as a possible mode for the antiplasmodial activity of Rhodium complexes .

Biochemical Pathways

The biochemical pathways affected by Rhodium tribromide are largely dependent on the specific targets it interacts with. For instance, when Rhodium complexes interact with DNA or RNA, they can affect the replication and transcription processes , respectively . When they interact with protein kinases, they can affect various signal transduction pathways . More research is needed to fully elucidate the specific biochemical pathways affected by Rhodium tribromide.

Pharmacokinetics

The pharmacokinetic and pharmacodynamic (pk-pd) modeling has been widely used to improve understanding of the in vivo behavior of complex delivery systems and help their development . More research is needed to fully understand the ADME properties of Rhodium tribromide and their impact on its bioavailability.

Result of Action

The result of Rhodium tribromide’s action is largely dependent on its mode of action and the specific targets it interacts with. For instance, its interaction with DNA can lead to inhibition of DNA replication and consequently, cell death . Its interaction with the S protein of viruses can lead to viral genome photoinactivation . More research is needed to fully understand the molecular and cellular effects of Rhodium tribromide’s action.

Action Environment

The action, efficacy, and stability of Rhodium tribromide can be influenced by various environmental factors. For instance, the presence of other ions in the solution can affect the extraction efficiency of Rhodium . Moreover, the safety data sheet for Rhodium tribromide suggests that it should be handled and stored in a manner that avoids dust formation and inhalation . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of Rhodium tribromide.

Propriétés

IUPAC Name |

tribromorhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Rh/h3*1H;/q;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRXYMKDBFSWJR-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Rh](Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3Rh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium tribromide | |

CAS RN |

15608-29-4 |

Source

|

| Record name | Rhodium bromide (RhBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15608-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of Rhodium tribromide?

A1: Rhodium tribromide has the molecular formula RhBr3. Its molecular weight is calculated as follows:

Q2: How was the bond distance in Rhodium tribromide determined in the study?

A2: The researchers used the X-ray absorption technique to determine the bond distances in Rhodium tribromide []. This technique analyzes how X-rays are absorbed by the material, providing information about the local atomic structure, including bond lengths.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)

![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)